molecular formula C8H7N3O B1593333 2-(4H-1,2,4-triazol-4-yl)phenol CAS No. 889129-51-5

2-(4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B1593333
CAS No.: 889129-51-5
M. Wt: 161.16 g/mol
InChI Key: HSPIZLVRFRBKNF-UHFFFAOYSA-N
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Description

“2-(4H-1,2,4-triazol-4-yl)phenol” is an organic compound with the empirical formula C8H7N3O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Oc1ccccc1-n2cnnc2 . The InChI key for this compound is HSPIZLVRFRBKNF-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 161.16 . The compound’s storage temperature is room temperature .

Scientific Research Applications

Antimicrobial Applications

A novel series of derivatives synthesized from "2-(4H-1,2,4-triazol-4-yl)phenol" were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some compounds demonstrated significant antimicrobial properties, indicating the potential of these derivatives as antibacterial agents (Shaikh et al., 2014).

Catalytic Oxidation and Transfer Hydrogenation

Half-sandwich Ruthenium(II) complexes of "1,2,3-triazole" based ligands were explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones. These studies showed the impact of donor site coordination on the efficiency of catalytic processes, highlighting the role of triazole derivatives in enhancing catalytic activities (Saleem et al., 2013).

Photophysical Characteristics

The synthesis and photophysical characteristics of excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives of benzimidazole, benzoxazole, and benzothiazole, starting from derivatives of "this compound," were investigated. These compounds showed dual emission characteristics and were thermally stable up to 200°C, making them interesting for fluorescence-based applications (Padalkar et al., 2011).

Electrochemical Luminescence

Coordination polymers based on Schiff base "1,2,4-triazole" derivatives exhibited highly intense electrochemical luminescence (ECL) in DMF solution. These findings open avenues for developing new materials for ECL applications, demonstrating the potential of "this compound" derivatives in the field of electrochemiluminescence (Zhang et al., 2017).

Fungicidal Activity

Derivatives containing "1,2,4-triazole" moiety were synthesized and evaluated for their fungicidal activity against several phytopathogens. Some compounds displayed moderate to high fungicidal activities, suggesting their potential use in developing new fungicides (Bai et al., 2020).

Properties

IUPAC Name

2-(1,2,4-triazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-4-2-1-3-7(8)11-5-9-10-6-11/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPIZLVRFRBKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649926
Record name 2-(4H-1,2,4-Triazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889129-51-5
Record name 2-(4H-1,2,4-Triazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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